DBCO-amido-PEG4-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-amido-PEG4-Maleimide is a heterobifunctional crosslinker that contains a dibenzylcyclooctyne (DBCO) group and a maleimide group, connected by a hydrophilic polyethylene glycol (PEG) spacer. This compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications. The maleimide group reacts with thiol groups, while the DBCO group reacts with azides, enabling the formation of stable triazole linkages without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-amido-PEG4-Maleimide typically involves the following steps:
Preparation of PEG4-Maleimide: Polyethylene glycol (PEG) is functionalized with a maleimide group. This is achieved by reacting PEG with maleic anhydride in the presence of a suitable catalyst.
Attachment of DBCO: The DBCO moiety is then attached to the PEG4-Maleimide through an amide bond formation. This involves the reaction of an amine-functionalized DBCO with the carboxyl group of PEG4-Maleimide, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
DBCO-amido-PEG4-Maleimide undergoes several types of chemical reactions:
Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free thiol groups at pH 6.5-7.5, forming stable thioether bonds.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages without the need for a copper catalyst
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione.
SPAAC Reaction: Azide-containing compounds are used as reagents. .
Major Products
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
SPAAC Reaction: The major product is a triazole-linked conjugate
Scientific Research Applications
DBCO-amido-PEG4-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal click chemistry reactions
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells
Medicine: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the modification of surfaces and materials for enhanced properties, such as increased hydrophilicity or biocompatibility
Mechanism of Action
The mechanism of action of DBCO-amido-PEG4-Maleimide involves two key reactions:
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Similar in structure but may have different spacer lengths or functional groups.
Dibenzocyclooctyne-amine: Contains an amine group instead of a maleimide group.
Dibenzocyclooctyne-PEG4-acid: Contains a carboxyl group instead of a maleimide group.
Uniqueness
DBCO-amido-PEG4-Maleimide is unique due to its combination of a maleimide group and a DBCO group connected by a PEG spacer. This allows for efficient and specific bioconjugation through both thiol-maleimide and SPAAC reactions, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O8/c37-30(14-17-41-19-21-43-23-24-44-22-20-42-18-16-35-31(38)11-12-32(35)39)34-15-13-33(40)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36/h1-8,11-12H,13-25H2,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQMYOGBBLZKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN4C(=O)C=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.